molecular formula C11H12F2O2 B8080418 5-(2,4-Difluorophenoxy)pentanal

5-(2,4-Difluorophenoxy)pentanal

Cat. No.: B8080418
M. Wt: 214.21 g/mol
InChI Key: YHJSSLHBGYERSK-UHFFFAOYSA-N
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Description

Compound “5-(2,4-Difluorophenoxy)pentanal” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,4-Difluorophenoxy)pentanal” involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: to handle the volume of reactants.

    Automated systems: for precise control of temperature, pressure, and reaction time.

    Advanced purification techniques: to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(2,4-Difluorophenoxy)pentanal” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “5-(2,4-Difluorophenoxy)pentanal” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “5-(2,4-Difluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a comparable reactivity profile but varies in molecular weight.

    Compound C: Exhibits similar biological activity but with different potency.

Uniqueness: What sets compound “5-(2,4-Difluorophenoxy)pentanal” apart is its unique combination of chemical stability, reactivity, and potential applications across multiple fields. Its versatility makes it a valuable compound for ongoing research and development.

Properties

IUPAC Name

5-(2,4-difluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSSLHBGYERSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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